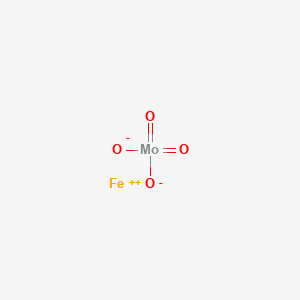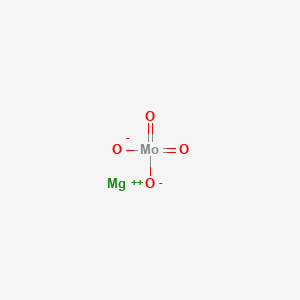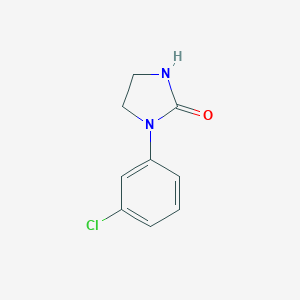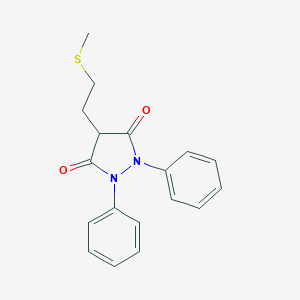
4-(2-Methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione, also known as MDP, is a chemical compound that belongs to the class of pyrazolidinediones. MDP has been extensively studied due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 4-(2-Methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 4-(2-Methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione in lab experiments is its relatively low toxicity. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for research involving 4-(2-Methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione. One area of interest is the development of this compound-based compounds with improved anti-inflammatory and anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, future research may focus on improving the solubility of this compound in water, which would make it more versatile in lab experiments.
合成法
4-(2-Methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione can be synthesized using a variety of methods, including the reaction of 2-methylsulfanyl ethylamine with 1,2-diphenylpyrazolidine-3,5-dione under basic conditions. The reaction typically takes place in the presence of a solvent such as ethanol or methanol. The purity of the synthesized this compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
4-(2-Methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione has been used in scientific research for a variety of applications. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a treatment for cancer. This compound has also been used as a precursor for the synthesis of other pyrazolidinedione compounds with potential applications in medicinal chemistry.
特性
CAS番号 |
10561-02-1 |
|---|---|
分子式 |
C18H18N2O2S |
分子量 |
326.4 g/mol |
IUPAC名 |
4-(2-methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-23-13-12-16-17(21)19(14-8-4-2-5-9-14)20(18(16)22)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChIキー |
KRIKNPNYONBUKG-UHFFFAOYSA-N |
SMILES |
CSCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CSCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
10561-02-1 |
同義語 |
4-[2-(Methylsulfanyl)ethyl]-1,2-diphenyl-3,5-pyrazolidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









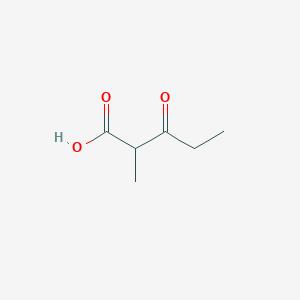

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

